molecular formula C15H11F6N B8074526 Bis[3-(trifluoromethyl)phenyl]methanamine

Bis[3-(trifluoromethyl)phenyl]methanamine

Cat. No.: B8074526
M. Wt: 319.24 g/mol
InChI Key: JNWYFKXIHZTKKX-UHFFFAOYSA-N
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Description

Bis[3-(trifluoromethyl)phenyl]methanamine is a chemical building block of interest in advanced chemical synthesis and pharmaceutical research. Compounds featuring the bis(trifluoromethyl)phenyl group are frequently employed in the development of ligands for catalysts and in the creation of more complex molecular architectures due to the electronic properties imparted by the trifluoromethyl groups . For instance, structurally similar amines are key intermediates in synthesizing benzene-1,2-diamine derivatives, which are valuable building blocks for developing compounds with potential applications in organic electronics and medicinal chemistry . The presence of multiple trifluoromethyl groups can significantly alter a molecule's lipophilicity, metabolic stability, and binding affinity, making such scaffolds valuable in the design of bioactive molecules and materials science . This product is intended for use in a controlled laboratory environment by qualified researchers. For Research Use Only. This reagent is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant safety data sheets and conduct all appropriate risk assessments before use.

Properties

IUPAC Name

bis[3-(trifluoromethyl)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F6N/c16-14(17,18)11-5-1-3-9(7-11)13(22)10-4-2-6-12(8-10)15(19,20)21/h1-8,13H,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNWYFKXIHZTKKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(C2=CC(=CC=C2)C(F)(F)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F6N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of 3,5-Bis(trifluoromethyl)phenylmagnesium Bromide

The synthesis begins with the preparation of a Grignard reagent from 3,5-bis(trifluoromethyl)-1-bromo-benzene. In anhydrous tetrahydrofuran (THF), magnesium metal reacts with the brominated precursor under inert conditions to form 3,5-bis(trifluoromethyl)phenylmagnesium bromide. Key parameters include:

  • Temperature: 45°C to sustain exothermic reactivity.

  • Solvent System: THF or THF/aromatic hydrocarbon mixtures to stabilize the Grignard intermediate.

Table 1: Grignard Reaction Optimization

ParameterOptimal ValueImpact on Yield
Mg:Phenyl Halide Ratio1:1.1Maximizes conversion
Agitation Rate180 rpmEnhances mixing efficiency
Reaction Duration4–6 hoursPrevents side reactions

Addition of Paraformaldehyde

Solid paraformaldehyde is introduced to the Grignard reagent, leading to the formation of 3,5-bis(trifluoromethyl)benzylalcohol. This step requires careful temperature control (45°C) to mitigate exothermic side reactions. The alcohol intermediate is isolated via hydrolysis and purified through recrystallization.

Halogenation and Amination

The benzylalcohol undergoes halogenation using hydrobromic acid (HBr) or phosphorus tribromide (PBr₃) to yield 3,5-bis(trifluoromethyl)benzyl bromide. Subsequent amination with aqueous ammonia under reflux conditions produces the target amine.

Critical Considerations:

  • Excess ammonia (5–10 equivalents) suppresses polyalkylation.

  • Solvent choice (e.g., ethanol/water mixtures) improves amine solubility and facilitates isolation.

Reductive Amination of Diaryl Ketones

Synthesis of 3,5-Bis(trifluoromethyl)benzophenone

The diaryl ketone precursor is synthesized via Friedel-Crafts acylation, though electron-withdrawing trifluoromethyl groups necessitate stringent conditions:

  • Catalyst: Aluminum chloride (AlCl₃) at 0°C.

  • Acylating Agent: Acetyl chloride in dichloromethane.

Table 2: Ketone Synthesis Parameters

ConditionValueYield (%)
Reaction Temperature0°C → 25°C (gradual)68
Molar Ratio (ArH:AcCl)1:1.272

Reductive Amination with Ammonia

The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol. The reaction proceeds via imine intermediate formation, followed by reduction to the primary amine.

Optimization Insights:

  • pH Control: Maintaining pH 6–7 with acetic acid prevents imine hydrolysis.

  • Catalyst: Titanium tetrachloride (TiCl₄) enhances reaction rate and yield (85%).

Leuckart Reaction Pathway

Reaction Mechanism

The Leuckart reaction converts 3,5-bis(trifluoromethyl)benzaldehyde to the target amine using ammonium formate as both nitrogen source and reducing agent. Key steps include:

  • Imine Formation: Benzaldehyde reacts with ammonium formate at 150°C.

  • Reduction: Formic acid acts as an in situ reductant, yielding the primary amine.

Table 3: Leuckart Reaction Conditions

ParameterOptimal ValueOutcome
Temperature150°CCompletes in 8h
SolventTolueneAzeotropic water removal
Ammonium Formate Excess2.5 equivalents78% yield

Ullmann Coupling for Direct Arylation

Copper-Catalyzed Coupling

Aryl halides (e.g., 3-bromo-5-trifluoromethylbenzene) undergo Ullmann coupling with methylamine in the presence of copper(I) iodide (CuI) and 1,10-phenanthroline. This one-pot method directly installs the amine functionality while coupling two aryl groups.

Advantages:

  • Atom Economy: Eliminates multi-step intermediate synthesis.

  • Scalability: Yields >70% at 100g scale.

Reaction Optimization

  • Ligand Selection: 1,10-Phenanthroline improves catalyst turnover.

  • Solvent: Dimethylformamide (DMF) enhances aryl halide solubility.

Industrial-Scale Production Challenges

Purification Techniques

  • Crystallization: Ethanol/water mixtures achieve >99% purity.

  • Chromatography: Silica gel columns remove trace halogenated byproducts.

Chemical Reactions Analysis

Types of Reactions: Bis[3-(trifluoromethyl)phenyl]methanamine can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can lead to the formation of reduced derivatives.

  • Substitution: Substitution reactions can occur at the trifluoromethyl groups or the methanamine bridge.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions.

Major Products Formed:

  • Oxidation Products: Trifluoromethylated phenols or carboxylic acids.

  • Reduction Products: Trifluoromethylated anilines or amines.

  • Substitution Products: Derivatives with different functional groups attached to the benzene ring or methanamine bridge.

Scientific Research Applications

Pharmaceutical Chemistry

Key Intermediate in Drug Development
Bis[3-(trifluoromethyl)phenyl]methanamine hydrochloride is primarily utilized as a chiral intermediate in the synthesis of selective tetrodotoxin-sensitive blockers, which are essential for developing new pain management therapies. The synthesis process employs a bienzyme cascade system involving R-ω-transaminase and alcohol dehydrogenase, achieving an enantiomeric excess greater than 99.9% under optimized conditions (40°C, pH 9, Tris-HCl buffer) for 24 hours.

Biological Activity
Research indicates that this compound exhibits significant biological activity, including enzyme inhibition and receptor binding capabilities. The trifluoromethyl groups enhance its binding affinity and stability, making it a promising candidate for therapeutic applications. Ongoing studies are focused on elucidating its pharmacodynamics and pharmacokinetics.

Organic Synthesis

Building Block for Complex Molecules
In organic chemistry, this compound serves as a vital building block for synthesizing various organic compounds. Its stable trifluoromethyl group imparts unique electronic and steric properties to the resulting molecules, facilitating the development of compounds with desired characteristics such as increased stability and reactivity.

Synthetic Methods
The typical synthesis involves reacting 3,5-bis(trifluoromethyl)benzaldehyde with ammonia or an amine source in the presence of reducing agents like sodium borohydride. This reaction is often optimized in industrial settings using continuous flow reactors to enhance yield and purity.

Catalysis

Catalytic Applications
this compound hydrochloride can function as a catalyst or precursor in various organic reactions. It enhances reaction rates and selectivity in processes such as [2 + 1] or [3 + 2] cycloaddition reactions, particularly in synthesizing bis(trifluoromethyl)cyclopropanes and pyrazolines.

Reactivity Enhancements
The compound is also involved in C–F bond activation within trifluoromethyl groups, which is critical for creating derivatives with varying degrees of fluorination—important for pharmaceuticals and agrochemicals due to their enhanced stability and biological activity.

Enzyme Engineering

Biocatalyst Development
In enzyme engineering, this compound is utilized to create more efficient biocatalysts through genetic modification or directed evolution techniques. These engineered enzymes show improved interaction with the compound, enhancing their catalytic properties across various biocatalytic processes .

Material Science

Modification of Electronic Properties
The incorporation of this compound into polymer chains or small molecules alters their electronic properties. This modification is achieved through controlled polymerization or molecular assembly techniques, resulting in materials suitable for applications in electronics and nanotechnology.

Summary Table of Applications

Field Application Key Findings/Methods
Pharmaceutical ChemistryKey chiral intermediate for drug developmentEnantiomeric excess >99.9% via bienzyme cascade synthesis
Organic SynthesisBuilding block for complex organic compoundsReaction of 3,5-bis(trifluoromethyl)benzaldehyde with ammonia; optimized industrial methods
CatalysisCatalyst/precursor in organic reactionsEnhances reaction rates; involved in C–F bond activation; facilitates cycloaddition reactions
Enzyme EngineeringDevelopment of efficient biocatalystsGenetic modification improves enzyme interaction; enhances catalytic efficiency
Material ScienceModification of polymers for enhanced electronic propertiesControlled polymerization techniques yield materials suitable for electronics

Mechanism of Action

The mechanism by which Bis[3-(trifluoromethyl)phenyl]methanamine exerts its effects depends on its specific application. For example, in medicinal applications, the compound may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The trifluoromethyl groups enhance the binding affinity and selectivity of the compound, resulting in its therapeutic effects.

Comparison with Similar Compounds

Mono-Substituted Trifluoromethylphenyl Methanamines

  • Example : (3-(Trifluoromethyl)phenyl)methanamine (CAS 2740-83-2)
    • Molecular Formula : C₈H₈F₃N
    • Molecular Weight : 189.18 g/mol ().
    • Key Differences :
  • Lower molecular weight and reduced steric bulk compared to the bis-substituted analogue.
  • Higher solubility in polar solvents due to reduced hydrophobicity.
  • Weaker electron-withdrawing effect, leading to higher basicity of the amine group .

Bis-Substituted Trifluoromethylphenyl Methanamines with Positional Isomerism

  • Example : [3-(Trifluoromethyl)phenyl][4-(trifluoromethyl)phenyl]methanamine hydrochloride
    • Molecular Formula : C₁₅H₁₀F₆N·HCl
    • Molecular Weight : 369.71 g/mol ().
    • Key Differences :
  • The 4-CF₃ group may enhance steric hindrance in reactions compared to the 3,3′-bis-substituted compound .

Compounds with Additional Substituents

  • Example : 2-Methyl-3-(trifluoromethyl)benzylamine
    • Molecular Formula : C₉H₁₀F₃N
    • Molecular Weight : 189.18 g/mol ().
    • Key Differences :
  • Higher lipophilicity compared to unsubstituted analogues .

Heteroaromatic Analogues

  • Example : (Pyridin-3-yl)[3-(trifluoromethyl)phenyl]methanamine
    • Molecular Formula : C₁₃H₁₁F₃N₂
    • Molecular Weight : 252.24 g/mol ().
    • Key Differences :
  • Pyridine ring introduces a basic nitrogen atom, enhancing hydrogen-bonding capability and aqueous solubility.
  • Altered electronic properties due to the electron-deficient pyridine moiety .

Halogenated Derivatives

  • Example: 1-[3-Chloro-4-(trifluoromethoxy)phenyl]methanamine Molecular Formula: C₈H₇ClF₃NO Molecular Weight: 249.60 g/mol (). – Lower basicity due to stronger electron withdrawal compared to –CF₃ alone .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties
Bis[3-(trifluoromethyl)phenyl]methanamine C₁₅H₁₀F₆N 360.25 Two 3-CF₃ groups High hydrophobicity, low basicity
(3-CF₃-phenyl)methanamine C₈H₈F₃N 189.18 Single 3-CF₃ group Moderate solubility, higher basicity
3,5-Bis(trifluoromethyl)benzylamine C₉H₇F₆N 267.16 Two CF₃ groups (3,5-positions) High symmetry, crystalline solid

Research Findings and Trends

  • Electronic Effects: this compound exhibits reduced basicity (pKa ~5–6) compared to non-fluorinated analogues due to the electron-withdrawing –CF₃ groups .
  • Biological Relevance : Trifluoromethyl groups enhance metabolic stability, making bis-substituted derivatives promising in drug discovery for CNS targets ().
  • Material Science : Symmetrical bis-CF₃ compounds demonstrate improved thermal stability in polymer matrices ().

Biological Activity

Bis[3-(trifluoromethyl)phenyl]methanamine, a compound characterized by its unique trifluoromethyl substituents, has garnered attention for its potential biological activities. This article explores the compound's biological properties, including antibacterial, anticancer, and anti-inflammatory effects, supported by data tables and case studies.

Chemical Structure and Properties

The structure of this compound features two phenyl rings substituted with trifluoromethyl groups, enhancing its lipophilicity and reactivity. The trifluoromethyl group is known to influence the pharmacological properties of compounds significantly.

1. Antibacterial Activity

Recent studies have demonstrated that this compound exhibits notable antibacterial properties. The compound has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Zone Diameter (mm)
MRSA50 µg/mL25
E. coli40 µg/mL22
P. aeruginosa30 µg/mL21

These results indicate that the compound's antibacterial activity is comparable to standard antibiotics, suggesting its potential as a therapeutic agent against resistant strains .

2. Anticancer Activity

The anticancer potential of this compound has also been investigated. In vitro studies have shown that the compound induces cytotoxic effects on various cancer cell lines.

Cell Line IC50 (µM) Effect Observed
MCF-7 (Breast)12.41Significant reduction in cell viability
HepG2 (Liver)15.00Induction of apoptosis
PC3 (Prostate)10.00Growth inhibition

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's efficacy against different cancer types .

3. Anti-inflammatory Activity

This compound has shown promise in reducing inflammation in various biological models. It has been evaluated for its ability to inhibit pro-inflammatory cytokines.

Cytokine Concentration Tested (µM) Inhibition (%)
TNF-α146
IL-6138
IL-1β142

These findings suggest that the compound may act as a potent anti-inflammatory agent, potentially useful in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the biological significance of this compound:

  • Study on MRSA Inhibition : A study conducted by researchers demonstrated that the compound significantly inhibited MRSA growth at sub-cytotoxic concentrations, suggesting its potential as an alternative treatment for antibiotic-resistant infections .
  • Cancer Cell Line Analysis : Another investigation focused on the effects of the compound on various cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation effectively .

Q & A

Q. How can researchers optimize the synthesis of Bis[3-(trifluoromethyl)phenyl]methanamine for reproducibility?

Methodological Answer:

  • Reaction Conditions: Start with 3-(trifluoromethyl)benzaldehyde and methylamine in a reductive amination protocol using sodium cyanoborohydride (NaBH3CN) in methanol under inert atmosphere. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:4) .
  • Purification: Employ column chromatography (silica gel, gradient elution with hexane/ethyl acetate) followed by recrystallization in ethanol to isolate the product. Validate purity via HPLC (C18 column, acetonitrile/water 70:30) .
  • Troubleshooting: If yields are low (<60%), consider substituting NaBH3CN with catalytic hydrogenation (H2, Pd/C) at 50 psi .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1H NMR to confirm the methylamine bridge (δ ~3.7 ppm, singlet) and 19F NMR to verify trifluoromethyl groups (δ ~-63 ppm, singlet). Compare with PubChem reference spectra for analogous aryl methanamines .
  • Mass Spectrometry: High-resolution ESI-MS should show [M+H]+ at m/z 296.1 (calculated for C15H12F6N). Cross-reference with NIST Chemistry WebBook data for fragmentation patterns .
  • X-ray Crystallography: For absolute configuration confirmation, grow crystals via slow evaporation in dichloromethane/hexane and analyze using a single-crystal diffractometer .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported electronic effects of the trifluoromethyl group on this compound’s reactivity?

Methodological Answer:

  • Theoretical Alignment: Anchor experiments to Hammett substituent constants (σm for -CF3 = 0.43) to predict electronic effects on amine basicity or nucleophilicity. Perform DFT calculations (B3LYP/6-311+G(d,p)) to model charge distribution .
  • Controlled Comparisons: Synthesize derivatives with electron-withdrawing (e.g., -NO2) or donating (-OCH3) groups and compare reaction kinetics via UV-Vis spectroscopy. Use ANOVA to validate statistical significance of observed differences .
  • Data Reconciliation: If contradictions persist (e.g., unexpected catalytic activity), investigate solvent effects (aprotic vs. protic) or steric hindrance via molecular dynamics simulations .

Q. What experimental frameworks are suitable for studying this compound’s potential in supramolecular chemistry?

Methodological Answer:

  • Conceptual Framework: Apply host-guest chemistry principles, focusing on the compound’s rigid bis-aryl structure and amine’s hydrogen-bonding capacity. Design experiments to assess binding affinity with crown ethers or cucurbiturils via isothermal titration calorimetry (ITC) .
  • Methodological Design: Use factorial design to test variables (pH, temperature, solvent polarity). For example, a 2^3 design evaluating pH (7 vs. 10), solvent (DMSO vs. THF), and guest concentration (1 mM vs. 5 mM) .
  • Validation: Cross-validate results with computational docking (AutoDock Vina) and compare with crystallographic data from analogous systems .

Q. How should researchers address discrepancies between computational predictions and experimental results in this compound’s thermodynamic stability?

Methodological Answer:

  • Error Source Analysis: Check computational parameters (basis set selection, solvation models). Recalculate Gibbs free energy using COSMO-RS for solvent effects .
  • Experimental Replication: Perform differential scanning calorimetry (DSC) to measure decomposition enthalpy. Compare with DFT-derived values and adjust for entropy contributions .
  • Peer Validation: Publish raw datasets (e.g., Gaussian output files, DSC thermograms) in open repositories for independent verification .

Safety and Compliance

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

  • Handling: Use nitrile gloves and fume hoods to avoid skin/eye contact. Electrostatic discharge risks require grounded equipment .
  • Storage: Keep in amber glass bottles under refrigeration (2–8°C) with desiccants. Incompatible with strong oxidizers (e.g., KMnO4) .
  • Waste Disposal: Neutralize amine residues with dilute HCl before disposal in halogenated waste containers .

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